molecular formula C17H18N4OS B5759651 4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine CAS No. 573933-54-7

4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B5759651
CAS No.: 573933-54-7
M. Wt: 326.4 g/mol
InChI Key: OCSFKRCNTJAHRX-UHFFFAOYSA-N
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Description

4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of tyrosine kinase and histone deacetylase, which are involved in cancer cell proliferation and survival. It has also been shown to activate the AMP-activated protein kinase pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In medicinal chemistry, it has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. It has also been shown to improve insulin sensitivity and reduce inflammation in diabetic patients. In agrochemicals, it has been shown to inhibit the growth of various pests and weeds by disrupting their metabolic pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments include its potent activity, simple synthesis method, and low cost. However, its limitations include its potential toxicity, lack of specificity, and limited understanding of its mechanism of action.

Future Directions

There are many future directions for research on 4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One potential direction is to further investigate its mechanism of action and identify its specific targets in various diseases. Another direction is to develop new derivatives with improved efficacy and safety profiles. Additionally, more research is needed to explore its potential applications in other fields such as materials science and environmental science.

Synthesis Methods

The synthesis of 4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 4-ethyl-5-mercapto-1,2,4-triazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting compound is then reacted with pyridine to obtain the final product. The synthesis method is relatively simple and cost-effective, making it suitable for large-scale production.

Scientific Research Applications

4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, it has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In pharmacology, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In agrochemicals, it has been used as a pesticide and herbicide due to its potent activity against various pests and weeds.

Properties

IUPAC Name

4-[4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-3-21-16(14-8-10-18-11-9-14)19-20-17(21)23-12-13-4-6-15(22-2)7-5-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSFKRCNTJAHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573933-54-7
Record name 4-(4-ETHYL-5-((4-METHOXYBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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